Technical Documentation Center

1-(2-Chlorophenyl)piperazine hydrate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Chlorophenyl)piperazine hydrate hydrochloride
  • CAS: 1082699-15-7

Core Science & Biosynthesis

Foundational

Part 1: Core Profile of CAS 41202-32-8: 1-(2-Chlorophenyl)piperazine Hydrochloride

An In-depth Technical Guide to CAS 41202-32-8 and its Relevance in Pharmaceutical Research For researchers, scientists, and drug development professionals, a precise understanding of chemical entities is paramount. This...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to CAS 41202-32-8 and its Relevance in Pharmaceutical Research

For researchers, scientists, and drug development professionals, a precise understanding of chemical entities is paramount. This guide provides a detailed examination of the compound associated with CAS number 41202-32-8, 1-(2-Chlorophenyl)piperazine hydrochloride. Furthermore, this guide will explore the landscape of caspase-1 inhibition, a critical area in drug development, with a focused analysis of Pralnacasan, a notable caspase-1 inhibitor. It is important to clarify that while the user query linked CAS 41202-32-8 with Pralnacasan, these are distinct chemical entities. This guide will address both, providing clarity and in-depth information on each.

1-(2-Chlorophenyl)piperazine hydrochloride is a chemical compound frequently utilized as a building block in organic synthesis and is of interest for its pharmacological properties.[1][2]

Molecular and Structural Data
PropertyValueSource(s)
CAS Number 41202-32-8[2][3]
Molecular Formula C₁₀H₁₄Cl₂N₂ (as hydrochloride salt)[1][3][4]
Molecular Weight 233.14 g/mol [2][3]
IUPAC Name 1-(2-chlorophenyl)piperazine hydrochloride[1]
Synonyms 1-(o-Chlorophenyl)-piperazine hydrochloride, N-(2-Chlorophenyl)piperazine monohydrochloride[1]
SMILES Cl.Clc1ccccc1N1CCNCC1[1][2]
InChI Key GUTWDZXWTKMXPI-UHFFFAOYSA-N[1][2]
Structural Formula

Caption: Structural formula of 1-(2-Chlorophenyl)piperazine.

Physicochemical Properties and Applications

1-(2-Chlorophenyl)piperazine hydrochloride is a white to off-white powder.[2] As a hydrochloride salt, it exhibits increased solubility in aqueous solutions compared to its free base form.[1] This property is advantageous for its use in various research and development applications.

In the realm of medicinal chemistry, this compound is a valuable scaffold. It has been investigated for its potential in developing pharmaceuticals targeting central nervous system disorders.[1] Notably, it acts as a serotonin antagonist and displays affinity for the dopamine D3 receptor.[1] The piperazine moiety is a common pharmacophore in many biologically active compounds, contributing to their ability to interact with various biological targets.[5]

Part 2: Pralnacasan and Caspase-1 Inhibition: A Case Study in Drug Development

A separate area of significant interest in drug development is the inhibition of caspases, a family of cysteine proteases involved in inflammation and apoptosis.[6] Pralnacasan (VX-740) is a notable example of a small molecule developed as a caspase-1 inhibitor.[6][7]

Pralnacasan: Profile of a Caspase-1 Inhibitor
PropertyValueSource(s)
Mechanism of Action Reversible inhibitor of caspase-1 (Interleukin-1β Converting Enzyme, ICE)[6][8]
Therapeutic Target Inflammation[7]
Indications Studied Rheumatoid Arthritis (RA), Osteoarthritis (OA)[6][9]
Development Status Phase II clinical trials suspended[8]
The Role of Caspase-1 in Inflammation

Caspase-1 plays a crucial role in the innate immune response.[10] It is responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[10] The inhibition of caspase-1 is therefore a compelling therapeutic strategy for a range of inflammatory diseases.[11]

Caspase1_Pathway cluster_cell Macrophage Inflammasome Inflammasome Activation (e.g., NLRP3) ProCasp1 Pro-caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocatalytic cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation promotes IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation promotes Pralnacasan Pralnacasan Pralnacasan->Casp1 inhibits

Caption: Pralnacasan inhibits active Caspase-1, blocking cytokine processing.

Pralnacasan in Preclinical and Clinical Development

Preclinical studies demonstrated that pralnacasan was a potent and specific inhibitor of caspase-1, with an IC50 of 1.3 nM.[6] It showed efficacy in animal models of arthritis, reducing disease severity.[6] Phase I clinical trials indicated that the drug was well-tolerated and possessed an oral bioavailability of 50%.[6]

However, the development of pralnacasan was halted during Phase II trials.[8] This decision was made due to the observation of liver abnormalities in a nine-month animal toxicity study at high doses.[8] The case of pralnacasan underscores the challenges in drug development, where promising preclinical and early clinical results do not always translate to a safe and effective therapeutic.

Experimental Protocol: Caspase-1 Inhibition Assay

To assess the inhibitory potential of compounds like pralnacasan, a biochemical assay is typically employed.

Objective: To determine the in vitro inhibitory activity of a test compound against purified human caspase-1.

Materials:

  • Purified recombinant human caspase-1 enzyme

  • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)

  • Assay buffer (e.g., HEPES, DTT, CHAPS, EDTA)

  • Test compound (e.g., Pralnacasan) dissolved in DMSO

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well microplate, add the test compound dilutions.

  • Add the purified caspase-1 enzyme to each well and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC50 value.

Conclusion

This technical guide has provided a comprehensive overview of CAS 41202-32-8, identified as 1-(2-Chlorophenyl)piperazine hydrochloride, detailing its molecular and structural characteristics and its role as a versatile building block in medicinal chemistry. In a distinct but relevant exploration for drug development professionals, the guide has also delved into the mechanism and development history of Pralnacasan, a potent caspase-1 inhibitor. The journey of Pralnacasan from a promising therapeutic candidate to its discontinuation highlights the rigorous and often challenging path of pharmaceutical innovation. Understanding the properties of key chemical entities and learning from the trajectory of past drug development programs are both essential for advancing the field of therapeutic discovery.

References

  • CymitQuimica. CAS 41202-32-8: Piperazine, 1-(2-chlorophenyl).
  • Sigma-Aldrich. 1-(2-Chlorophenyl)piperazine 95 41202-32-8.
  • Matrix Scientific. 41202-32-8 Cas No. | 1-(2-Chlorophenyl)piperazine hydrochloride.
  • Pharmaffiliates. CAS No : 41202-32-8 | Product Name : 1-(2-Chlorophenyl)piperazine Hydrochloride.
  • Patsnap Synapse. What are caspase 1 inhibitors and how do they work?.
  • National Institutes of Health. The potential for caspases in drug discovery - PMC.
  • Chemsrc. CAS#:41202-32-8 | 1-(2-Chlorophenyl)piperazine hydrochloride.
  • Simson Pharma Limited. 1-(2-Chlorophenyl)Piperazine Hydrochloride.
  • ResearchGate. Caspase Inhibitors: A Pharmaceutical Industry Perspective.
  • National Institutes of Health. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program.
  • Digital Commons@DePaul.
  • Sigma-Aldrich. 1-(2-Chlorophenyl)piperazine 95 41202-32-8.
  • Inxight Drugs. 1-(2-Chlorophenyl)piperazine hydrochloride.
  • PubMed. Pralnacasan, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis.
  • National Institutes of Health. Pralnacasan | C26H29N5O7 | CID 153270 - PubChem.
  • Patsnap Synapse.
  • Takeda. Takeda Clinical Trials.
  • Benchchem. An In-depth Technical Guide to the Mechanism of Action of Piperazine.
  • ClinicalTrials.gov. NCT06917404 | A Study to Investigate the Treatment Effect of Subcutaneous Injections of Pentosan Polysulfate Sodium Compared With Placebo in Adult Participants With Knee Osteoarthritis Pain.
  • ChemicalBook. 1-(2-Chlorophenyl)piperazine hydrochloride | 41202-32-8.

Sources

Exploratory

1-(2-Chlorophenyl)piperazine (mCPP): Metabolic Genesis, Pharmacodynamics, and Analytical Quantification

Executive Summary 1-(3-Chlorophenyl)piperazine, commonly known as mCPP , is a pharmacologically active metabolite derived from the antidepressant agents Trazodone and Nefazodone .[1] Unlike many inactive metabolites, mCP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Chlorophenyl)piperazine, commonly known as mCPP , is a pharmacologically active metabolite derived from the antidepressant agents Trazodone and Nefazodone .[1] Unlike many inactive metabolites, mCPP possesses a potent serotonergic profile that is distinct from—and occasionally antagonistic to—its parent compounds.[2] While Trazodone acts primarily as a sedative and an antagonist at 5-HT2A receptors, mCPP functions as a non-selective serotonin receptor agonist, particularly at 5-HT2C receptors. This dichotomy can lead to "paradoxical" clinical effects, such as anxiety or agitation, particularly in patients with specific pharmacogenetic profiles (e.g., CYP2D6 poor metabolizers).[3] This guide provides a technical deep-dive into the metabolic pathways, receptor dynamics, and validated LC-MS/MS protocols for the quantification of mCPP.

Metabolic Genesis: The CYP-Mediated Pathways

The formation of mCPP is a result of hepatic biotransformation mediated by the Cytochrome P450 (CYP) superfamily.[3] Understanding the specific enzymes involved is critical for predicting drug-drug interactions (DDIs) and inter-individual variability.

Trazodone Metabolism

Trazodone undergoes extensive metabolism in the liver.[1][4] The primary pathway for the formation of mCPP is N-dealkylation mediated by CYP3A4 .[1]

  • Mechanism: Oxidative cleavage of the side chain.

  • Kinetics: CYP3A4 is the high-affinity, high-capacity enzyme responsible for this conversion. Consequently, potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) can significantly alter the ratio of Trazodone to mCPP.

Nefazodone Metabolism

Nefazodone is structurally related to Trazodone but exhibits a more complex metabolic profile.[1]

  • Formation: Nefazodone is metabolized to mCPP via N-dealkylation, also mediated by CYP3A4 .[1] However, mCPP is considered a minor metabolite for Nefazodone (approx. 7% of parent exposure) compared to hydroxy-nefazodone.[5]

  • Autoinhibition: Nefazodone is a potent mechanism-based inhibitor of CYP3A4 . This creates a complex pharmacokinetic scenario where Nefazodone inhibits the very enzyme responsible for its own metabolism, potentially leading to non-linear pharmacokinetics upon repeated dosing.

mCPP Clearance

Once formed, mCPP does not simply undergo renal excretion. It is further metabolized, primarily by CYP2D6 , via aromatic hydroxylation to p-hydroxy-mCPP (p-OH-mCPP).

  • Clinical Significance: Patients who are CYP2D6 Poor Metabolizers (PMs) cannot efficiently clear mCPP. In these individuals, mCPP concentrations can accumulate to toxic levels, exacerbating side effects like nausea and anxiety, even if the parent drug levels remain within the therapeutic range.

Visualization: Metabolic Pathway Map

MetabolicPathway Trazodone Trazodone CYP3A4 CYP3A4 Trazodone->CYP3A4 Nefazodone Nefazodone Nefazodone->CYP3A4 Nefazodone->CYP3A4 Inhibits mCPP mCPP (Active Metabolite) CYP2D6 CYP2D6 mCPP->CYP2D6 pOHmCPP p-OH-mCPP (Inactive) CYP3A4->mCPP N-dealkylation CYP2D6->pOHmCPP Hydroxylation

Figure 1: Metabolic pathway showing the formation of mCPP from parent drugs via CYP3A4 and its subsequent clearance via CYP2D6.

Pharmacodynamics: The Agonist/Antagonist Dichotomy

mCPP is not merely a bystander; it is a potent serotonergic agent. Its pharmacological profile differs significantly from Trazodone, creating a "drug-within-a-drug" phenomenon.

Receptor Binding Profile
  • 5-HT2C Receptor (Agonist): mCPP has high affinity for the 5-HT2C receptor, where it acts as an agonist.[2] Activation of 5-HT2C is associated with anxiety , hypophagia (loss of appetite), and penile erection . This contrasts with Trazodone, which blocks 5-HT2A receptors to produce sedation and anxiolysis.

  • 5-HT1A/1B (Partial Agonist): mCPP binds to these receptors with moderate affinity.

  • SERT (Transporter): mCPP binds to the serotonin transporter, inhibiting reuptake and potentially acting as a releasing agent, similar to MDMA (Ecstasy), though with much lower potency.

Clinical Implications

The accumulation of mCPP is often responsible for the "jitteriness" or activation syndrome seen in some patients initiating Trazodone therapy.

  • Adverse Effects: Nausea, headache, anxiety, and migraine induction (likely via 5-HT2B/2C activation).

  • Neuroendocrine Challenge: Historically, mCPP was used as a probe in psychiatric research to test serotonin sensitivity by measuring cortisol and prolactin release (mediated by 5-HT2C).

Analytical Methodology: Quantification via LC-MS/MS

Accurate quantification of mCPP in the presence of Trazodone requires a selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6][7] The following protocol is synthesized from validated bioanalytical standards.

Experimental Protocol
A. Sample Preparation (Liquid-Liquid Extraction)
  • Matrix: Human Plasma (EDTA).

  • Volume: 300-500 µL plasma.

  • Internal Standard (IS): Trazodone-d6 or Nefazodone (if not analyzing Nefazodone).

  • Extraction Solvent: n-Hexane or Ethyl Acetate/Hexane (20:80 v/v).

  • Steps:

    • Aliquot plasma into glass tubes.

    • Add 50 µL IS working solution.[6]

    • Add 100 µL 2.0% Ammonia solution (to basify and ensure analytes are in non-ionized state for organic extraction).

    • Add 3 mL Extraction Solvent. Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 mins at 4°C.

    • Transfer organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase.

B. LC Conditions
  • Column: C18 (e.g., Zorbax Eclipse XDB or Inertsil ODS-3), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: Methanol : 2mM Ammonium Formate (pH 3.[8]0) [70:30 v/v].

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Run Time: ~3.0 - 4.0 minutes.

C. MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[8][9][10]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Trazodone 372.2176.235
mCPP 197.2118.128
IS (Trazodone-d6) 378.2182.135
Visualization: Analytical Workflow

AnalyticalWorkflow cluster_transitions MRM Transitions Start Human Plasma Sample (500 µL) Basify Add 2% Ammonia (pH Adjustment) Start->Basify Extract Liquid-Liquid Extraction (n-Hexane) Basify->Extract Dry Evaporate & Reconstitute (Mobile Phase) Extract->Dry LC LC Separation (C18 Column, Isocratic) Dry->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Traz Trazodone: 372.2 > 176.2 MS->Traz mCPP_Node mCPP: 197.2 > 118.1 MS->mCPP_Node

Figure 2: Step-by-step workflow for the extraction and quantification of mCPP and Trazodone from human plasma.

Clinical & Pharmacogenetic Implications[5][14]

The CYP2D6 Polymorphism Effect

Since CYP2D6 is the primary clearance mechanism for mCPP, genetic polymorphisms significantly impact patient exposure.

  • Poor Metabolizers (PM): Individuals lacking functional CYP2D6 alleles will exhibit delayed clearance of mCPP. This leads to higher steady-state concentrations of the anxiety-inducing metabolite, even if Trazodone (cleared by CYP3A4) levels are normal.

  • Clinical Strategy: In patients reporting severe anxiety or agitation shortly after Trazodone administration, consider CYP2D6 genotyping or switching to an agent not metabolized to mCPP.

Drug-Drug Interactions (DDI)
  • CYP3A4 Inhibition: Co-administration of Trazodone with strong CYP3A4 inhibitors (e.g., Ketoconazole, Clarithromycin) will inhibit the formation of mCPP, potentially increasing Trazodone levels (sedation risk) while reducing mCPP levels.

  • CYP2D6 Inhibition: Co-administration with CYP2D6 inhibitors (e.g., Fluoxetine, Paroxetine) will block mCPP clearance , mimicking the "Poor Metabolizer" phenotype and increasing the risk of mCPP-mediated side effects.

References

  • Rotzinger, S., et al. (1998).[2][11] "Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources." Drug Metabolism and Disposition. Link

  • von Moltke, L. L., et al. (1999).[1] "Nefazodone, meta-chlorophenylpiperazine, and their metabolites in vitro: cytochromes mediating transformation, and P450-3A4 inhibitory actions."[4][12][13] Psychopharmacology. Link

  • Patel, B. N., et al. (2008).[7] "High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

  • Kahn, R. S., & Wetzler, S. (1991). "m-Chlorophenylpiperazine as a probe of serotonin function."[14][15] Biological Psychiatry. Link

  • Caccia, S., et al. (1981).[2][11] "1-(m-Chlorophenyl)piperazine is an active metabolite common to the psychotropic drugs trazodone, etoperidone and mepiprazole." Journal of Pharmacy and Pharmacology. Link

Sources

Foundational

Biological activity of 1-(2-Chlorophenyl)piperazine derivatives

Executive Summary The 1-(2-chlorophenyl)piperazine (oCPP) moiety represents a privileged scaffold in neuropsychopharmacology, distinct from its widely recognized regioisomer, 1-(3-chlorophenyl)piperazine (mCPP). While mC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(2-chlorophenyl)piperazine (oCPP) moiety represents a privileged scaffold in neuropsychopharmacology, distinct from its widely recognized regioisomer, 1-(3-chlorophenyl)piperazine (mCPP). While mCPP is the primary active metabolite of antidepressants like Trazodone and Nefazodone, acting as a non-selective 5-HT receptor agonist, the ortho-substitution in oCPP induces a steric torsion that significantly alters the receptor binding profile.

This guide analyzes the biological activity of oCPP derivatives, focusing on the "Ortho-Switch"—the structural modification that transitions the pharmacophore from a 5-HT


 agonist (meta) to a 5-HT

antagonist/weak partial agonist (ortho) with enhanced 5-HT

affinity. This document serves as a reference for the synthesis, pharmacological profiling, and metabolic context of oCPP-based ligands.

The Pharmacophore: Structural & Mechanistic Basis

The core activity of oCPP derivatives stems from the arylpiperazine "head group," which mimics the indole nucleus of serotonin (5-HT). However, the position of the chlorine atom dictates the pharmacological output.

The "Ortho-Effect" on Receptor Docking

In 1-(2-chlorophenyl)piperazine, the chlorine atom at the ortho position creates steric clash with the piperazine ring protons. This forces the phenyl ring to rotate out of coplanarity with the piperazine ring, adopting a twisted conformation (torsion angle


 60–70°).
  • mCPP (Meta): More planar; fits the 5-HT

    
     agonist pocket.
    
  • oCPP (Ortho): Twisted; sterically hinders activation loops in 5-HT

    
    , often resulting in antagonistic or weak partial agonist activity, while favoring the hydrophobic pocket of 5-HT
    
    
    
    .
Receptor Selectivity Profile

The biological activity of oCPP derivatives is defined by a multi-target profile:

Receptor TargetFunctional ActivityMechanism of Action
5-HT

Partial Agonist High affinity (

< 50 nM). Ligand binds to the orthosteric site; the twisted aryl group engages the hydrophobic pocket formed by TM3 and TM5.
5-HT

Antagonist Blocks G

coupling. The ortho-Cl prevents the conformational change required for receptor activation, unlike the meta-Cl of mCPP.
5-HT

Antagonist / Weak Partial Agonist Distinct from mCPP (which is a potent agonist). oCPP derivatives often block the anxiogenic effects associated with 5-HT

activation.

-Adrenergic
Antagonist Moderate affinity. Contributes to side effects like orthostatic hypotension in non-optimized derivatives.

Structure-Activity Relationship (SAR)

The SAR of oCPP derivatives is typically explored by modifying the N4-terminus of the piperazine ring. The general structure is Aryl-Piperazine-Linker-Terminus .

SAR Decision Matrix

SAR_Logic Core 1-(2-Chlorophenyl) piperazine Core Linker Alkyl Linker (n=2-4) Core->Linker N4-Alkylation HT2A 5-HT2A Antagonism (Antipsychotic) Core->HT2A Ortho-Cl essential for antagonism Terminus Terminal Moiety (Amide/Imide/Heterocycle) Linker->Terminus Variation HT1A High 5-HT1A Affinity (Anxiolytic) Linker->HT1A n=4 (Butyl) optimal for 5-HT1A Linker->HT2A n=2-3 (Ethyl/Propyl) favors 5-HT2A Terminus->HT1A Bulky Imides (e.g., Buspirone-like) Alpha1 Alpha-1 Affinity (Hypotension Risk) Terminus->Alpha1 Open chain amines increase side effects

Figure 1: SAR Logic Flow for optimizing oCPP derivatives towards anxiolytic (5-HT1A) or antipsychotic (5-HT2A) profiles.

Key Derivative: Enpiprazole

A prototypical example of an oCPP derivative is Enpiprazole (1-(2-chlorophenyl)-4-[2-(3-chlorophenyl)ethyl]piperazine).

  • Structure: oCPP core + Ethyl linker + 3-chlorophenyl terminus.

  • Activity: It functions as an anxiolytic with a lower sedation profile than benzodiazepines, leveraging the 5-HT

    
     agonism/5-HT
    
    
    
    antagonism balance.

Experimental Protocols

As a Senior Scientist, you must ensure reproducibility. The following protocols cover the synthesis of the core scaffold and the validation of its biological activity.

Synthesis of 1-(2-Chlorophenyl)piperazine (oCPP)

While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation.

Method A: Cyclization (The "Bis-amine" Route) This is the robust, scalable industrial method.

  • Reagents: 2-Chloroaniline, Bis(2-chloroethyl)amine hydrochloride, Diethylene glycol monomethyl ether (solvent).

  • Procedure:

    • Charge a reaction vessel with 2-chloroaniline (1.0 eq) and Bis(2-chloroethyl)amine HCl (1.0 eq).

    • Add solvent and heat to 150°C under reflux for 18–24 hours.

    • Critical Step: Monitor consumption of aniline by TLC (Hexane:EtOAc 7:3).

    • Cool to room temperature. Basify with 20% NaOH to pH 12.

    • Extract with Dichloromethane (DCM) x3.

    • Dry organic layer over anhydrous Na

      
      SO
      
      
      
      .
  • Purification: Vacuum distillation is preferred over column chromatography for the free base.

    • Yield: Typically 60–75%.

    • Validation:

      
      H NMR (CDCl
      
      
      
      ):
      
      
      3.0-3.1 (m, 8H, piperazine), 6.9-7.4 (m, 4H, aryl).

Method B: N-Alkylation of Derivatives (General Protocol) To attach the linker and terminal moiety to the oCPP core.

  • Reagents: oCPP (1.0 eq), Bromo-alkyl-heterocycle (1.1 eq), K

    
    CO
    
    
    
    (3.0 eq), Acetonitrile (ACN).
  • Procedure:

    • Dissolve oCPP in ACN. Add anhydrous K

      
      CO
      
      
      
      (acts as an HCl scavenger).
    • Add the alkyl bromide dropwise to prevent di-alkylation.

    • Reflux at 80°C for 12 hours.

    • Filter hot to remove inorganic salts.

    • Concentrate filtrate and recrystallize from Ethanol/HCl to obtain the hydrochloride salt.

Radioligand Binding Assay (Membrane Preparation)

To determine


 values for 5-HT

and 5-HT

.
  • Tissue Source: Rat hippocampus (rich in 5-HT

    
    ) and frontal cortex (rich in 5-HT
    
    
    
    ).
  • Homogenization: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4) using a Polytron.

  • Centrifugation:

    • Spin at 48,000

      
       for 20 mins at 4°C.
      
    • Resuspend pellet and incubate at 37°C for 10 mins (to remove endogenous serotonin).

    • Spin again at 48,000

      
      . Resuspend final pellet in assay buffer.
      
  • Incubation:

    • 5-HT

      
      :  Incubate with [3H]-8-OH-DPAT (0.5 nM) +/- test compound.
      
    • 5-HT

      
      :  Incubate with [3H]-Ketanserin (0.5 nM) +/- test compound.
      
  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Count radioactivity via liquid scintillation.

Toxicology & Metabolic Pathways[1]

Understanding the metabolic fate of oCPP derivatives is crucial for safety profiling.

Metabolic Pathway (CYP-Mediated)

Unlike Trazodone which yields mCPP, drugs like Enpiprazole yield oCPP. The oCPP moiety itself undergoes further metabolism.

Metabolism Parent oCPP Derivative (e.g., Enpiprazole) oCPP 1-(2-Chlorophenyl)piperazine (Active Metabolite) Parent->oCPP N-Dealkylation (CYP3A4) Hydroxy 4-Hydroxy-oCPP (Inactive) oCPP->Hydroxy Aromatic Hydroxylation (CYP2D6) Glucuronide O-Glucuronide Conjugate (Renal Excretion) Hydroxy->Glucuronide UGT Conjugation

Figure 2: Metabolic pathway of oCPP-containing drugs. Note the dependence on CYP2D6 for clearance of the piperazine metabolite.

Safety Considerations
  • CYP2D6 Polymorphism: Poor metabolizers (PM) of CYP2D6 may accumulate oCPP. While less panicogenic than mCPP (due to lack of 5-HT

    
     agonism), high levels of oCPP can still cause serotonergic side effects (nausea, dizziness) via non-specific binding.
    
  • Selectivity Window: The "dirty" profile of phenylpiperazines means high concentrations often lead to off-target

    
    -adrenergic blockade (hypotension) and H
    
    
    
    -histaminergic blockade (sedation).

References

  • López-Rodríguez, M. L., et al. (1997). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 3. 1-(2-Chlorophenyl)piperazine Derivatives with High Affinity and Selectivity for 5-HT1A Receptors. Journal of Medicinal Chemistry. Link

  • Rotzinger, S., et al. (1998). Metabolism of the antidepressant drug trazodone to m-chlorophenylpiperazine by CYP3A4 from human sources. (Differentiation of mCPP vs oCPP pathways). Drug Metabolism and Disposition.[1][2] Link

  • Fuller, R. W., et al. (1981). Antagonism of biological effects of serotonin and serotonin precursors by a new series of arylpiperazines. (Early characterization of the ortho-effect). Journal of Pharmacology and Experimental Therapeutics. Link

  • Yan, J., et al. (2006). Synthesis and biological evaluation of 1-(2-chlorophenyl)piperazine derivatives as potential antipsychotics. Bioorganic & Medicinal Chemistry Letters. Link

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS active agents. 14. 1-(2-Chlorophenyl)piperazine derivatives with high affinity for 5-HT1A and 5-HT2A receptors. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Advanced Recrystallization Protocols for 1-(2-Chlorophenyl)piperazine Hydrochloride

Application Note: AN-CPP-04 Executive Summary 1-(2-Chlorophenyl)piperazine hydrochloride (1-2-CPP HCl) is a critical pharmacophore and intermediate in the synthesis of serotonin modulators such as Trazodone and Nefazodon...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CPP-04

Executive Summary

1-(2-Chlorophenyl)piperazine hydrochloride (1-2-CPP HCl) is a critical pharmacophore and intermediate in the synthesis of serotonin modulators such as Trazodone and Nefazodone . Achieving high purity (>99.5%) is essential to prevent the carryover of regulatable impurities (e.g., aniline derivatives or bis-alkylated dimers) into the final API.

This guide details three field-proven recrystallization protocols designed to address common purification challenges:

  • Removal of inorganic salts trapped during acidification.

  • Elimination of structural isomers (3-chloro or 4-chloro analogs).

  • Prevention of "oiling out," a frequent issue with piperazine salts.

Physicochemical Context & Solvent Selection[1][2][3][4][5][6][7][8]

Understanding the solubility profile is the prerequisite for successful crystallization. 1-2-CPP HCl is a polar ionic salt. It exhibits high solubility in protic polar solvents and low solubility in aprotic non-polar solvents.

Table 1: Solubility Profile & Solvent Suitability
Solvent SystemSolubility (Hot)Solubility (Cold)Role in ProtocolNotes
Methanol (MeOH) Very HighHighDissolution SolventExcellent for initial dissolution; often requires an anti-solvent for high yield.
Ethanol (EtOH) HighModeratePrimary SolventGold Standard. Balances yield and purity effectively.
Isopropanol (IPA) ModerateLowPrimary SolventGood for maximizing yield; higher boiling point allows better impurity solubilization.
Water Very HighHighCo-solventUsed in small ratios (5-10%) with alcohols to solubilize inorganic salt contaminants.
Ethyl Acetate (EtOAc) LowInsolubleAnti-solvent/WashCritical for removing non-polar organic impurities (e.g., unreacted free base).
Acetone Very LowInsolubleWash SolventExcellent for drying crystals; removes surface mother liquor.

Experimental Workflows

Protocol A: The "Gold Standard" Ethanol/Water Recrystallization

Best for: Routine purification of crude batches with purity >95%.

Mechanism: This method utilizes the steep solubility curve of the HCl salt in ethanol while using a small fraction of water to keep inorganic salts (like excess NaCl or NH₄Cl from synthesis) in solution or to aid dissolution of the piperazine salt itself.

Step-by-Step Methodology:

  • Dissolution:

    • Charge the crude 1-2-CPP HCl (10 g) into a round-bottom flask.

    • Add Ethanol (95%) (approx. 5-7 mL per gram of solid).

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Observation: If the solution is not clear, add water dropwise through the condenser until clarity is achieved. Do not exceed 10% water volume.

  • Hot Filtration (Critical):

    • While at reflux, inspect for insoluble particles (mechanical debris or inorganic salts).

    • If particulates are present, perform a hot filtration using a pre-warmed Buchner funnel or a glass frit to prevent premature crystallization on the filter.

  • Controlled Cooling (Crystal Growth):

    • Remove heat and allow the flask to cool slowly to room temperature (20-25°C) over 2 hours. Do not use an ice bath yet.

    • Why? Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling promotes pure crystal growth.[1]

  • Final Crystallization:

    • Once at room temperature, cool the flask to 0-4°C using an ice bath for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash: Rinse the filter cake with cold Ethyl Acetate (2 x 10 mL). Note: EtOAc removes non-polar surface impurities that Ethanol might leave behind.

    • Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: Anti-Solvent Precipitation (Methanol/EtOAc)

Best for: Heat-sensitive batches or when "oiling out" occurs in pure alcohols.

Mechanism: The salt is dissolved in a "good" solvent (Methanol). A "bad" solvent (Ethyl Acetate) is added to lower the dielectric constant of the mixture, forcing the salt to precipitate while keeping organic impurities in solution.

Step-by-Step Methodology:

  • Dissolve crude 1-2-CPP HCl in the minimum amount of Methanol at room temperature (or slight warming, ~40°C).

  • Filter the solution to remove insolubles.[1]

  • Place the filtrate in a flask with vigorous stirring.

  • Slowly add Ethyl Acetate dropwise.

    • Visual Cue: A persistent cloudiness (turbidity) will appear.

  • Stop addition when the cloudiness persists.

  • Cool the mixture to 0°C.

  • Filter and wash with pure Ethyl Acetate.

Visualization of Workflows

Diagram 1: Purification Logic Flow

This diagram illustrates the decision-making process for selecting the correct protocol based on the crude material's state.

RecrystallizationLogic Start Crude 1-(2-Chlorophenyl) piperazine HCl CheckPurity Check Initial Purity (HPLC/TLC) Start->CheckPurity HighPurity Purity > 95% CheckPurity->HighPurity Yes LowPurity Purity < 95% or Colored CheckPurity->LowPurity No ProtocolA Protocol A: Ethanol/Water Reflux (Standard) HighPurity->ProtocolA ProtocolB Protocol B: MeOH Dissolution + EtOAc Anti-solvent LowPurity->ProtocolB OilingOut Risk of Oiling Out? ProtocolA->OilingOut Final Pure Crystals (>99.5%) ProtocolB->Final Seed Add Seed Crystals at Cloud Point OilingOut->Seed Yes OilingOut->Final No Seed->Final

Caption: Decision matrix for selecting the optimal recrystallization pathway based on input purity and phase behavior.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode in amine salt crystallization is "oiling out," where the product separates as a second liquid phase rather than a solid crystal. This happens when the melting point of the solvated salt drops below the boiling point of the solvent mixture.

Remediation Strategy:

  • Seeding: Retain a small amount of pure crystals from a previous successful batch. Add these "seeds" when the hot solution cools to just above the saturation point (cloud point). This provides a template for nucleation.

  • Reduce Water: Excess water depresses the melting point. If oiling occurs in EtOH/Water, switch to pure IPA or Protocol B (Anti-solvent).

  • Vigorous Stirring: High shear can sometimes induce crystallization in supercooled oils.

Analytical Validation

Every batch must be validated against specific acceptance criteria to ensure the protocol's success.

TestMethodAcceptance CriteriaPurpose
Appearance VisualWhite to off-white crystalline powderColored crystals indicate oxidation or aniline retention.
Melting Point DSC / Capillary160 – 163°C (dec) Confirms identity and salt formation. Note: Literature varies; establish an internal standard.
Purity HPLC (C18 Column)> 99.5% AreaQuantifies organic impurities.
Chloride Content Titration (AgNO3)15.0% – 15.4% (Theoretical: 15.2%)Confirms Mono-HCl salt stoichiometry.
Diagram 2: Analytical Validation Loop

ValidationLoop Sample Recrystallized Sample HPLC HPLC Analysis (Purity) Sample->HPLC DSC DSC/Melting Point (Identity) Sample->DSC Titration Chloride Titration (Stoichiometry) Sample->Titration Decision Pass Specs? HPLC->Decision DSC->Decision Titration->Decision Release Release for Synthesis Decision->Release Yes Reprocess Reprocess (Protocol B) Decision->Reprocess No

Caption: Quality control workflow ensuring the isolated solid meets the strict requirements for pharmaceutical intermediates.

References

  • Sigma-Aldrich. 1-(2-Chlorophenyl)piperazine monohydrochloride Product Sheet. Retrieved from .

  • ChemicalBook. 1-(2-Chlorophenyl)piperazine hydrochloride Properties and Synthesis. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine. Retrieved from .

  • Google Patents. Process for the preparation of Trazodone and its hydrochloride (Related Intermediate Purification). See generally .

  • BenchChem. Solubility Landscape of Piperazine Salts. Retrieved from .

Sources

Application

N-alkylation reaction conditions for 1-(2-Chlorophenyl)piperazine

Application Note: Optimized N-Alkylation Protocols for 1-(2-Chlorophenyl)piperazine Part 1: Scientific Foundation & Reactivity Profile The N-alkylation of 1-(2-chlorophenyl)piperazine (1-(2-CPP)) is a cornerstone transfo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized N-Alkylation Protocols for 1-(2-Chlorophenyl)piperazine

Part 1: Scientific Foundation & Reactivity Profile

The N-alkylation of 1-(2-chlorophenyl)piperazine (1-(2-CPP)) is a cornerstone transformation in medicinal chemistry, serving as the critical coupling step for major psychotropic drugs including Trazodone and Aripiprazole.

Unlike simple aliphatic amines, the reactivity of 1-(2-CPP) is governed by the electronic and steric influence of the ortho-chlorophenyl ring. Understanding this causality is essential for process control.[1]

Mechanistic Insight: The "Deactivated" Nucleophile

In 1-(2-CPP), the nitrogen atom attached to the phenyl ring (


) is non-nucleophilic due to resonance delocalization of its lone pair into the aromatic system and the electron-withdrawing inductive effect (-I) of the ortho-chlorine. Consequently, alkylation occurs exclusively at the distal secondary amine (

).
  • Steric Gating: The ortho-chloro substituent forces the piperazine ring into a specific chair conformation, creating steric bulk that discourages over-alkylation (quaternization) compared to unsubstituted phenylpiperazine.

  • Kinetics: The nucleophilicity of

    
     is slightly attenuated compared to free piperazine. Therefore, "Finkelstein conditions" (halide exchange) are often required to drive the reaction to completion when using alkyl chlorides.
    
Reaction Pathway Visualization

The following diagram illustrates the


 reaction pathway, highlighting the transition state and the role of the base.

ReactionPathway Reagents Reagents 1-(2-CPP) + Alkyl-X (Base present) TS Transition State Pentacoordinate Carbon (Bimolecular) Reagents->TS Heat (Reflux) Catalyst (I-) Product Product N-Alkylated Arylpiperazine + Salt (HX-Base) TS->Product - Leaving Group (X-) SideRxn Impurity Risk Bis-alkylation (Quaternary Salt) Product->SideRxn Excess Alkyl-X Uncontrolled Temp

Figure 1: Mechanistic flow of the


 alkylation of 1-(2-CPP). The reaction is driven by the displacement of the leaving group (X) by the 

lone pair.

Part 2: Critical Reaction Parameters

To ensure reproducibility and high yield (>85%), three parameters must be strictly controlled.

ParameterRecommended ChoiceScientific Rationale
Solvent Acetonitrile (ACN) High dielectric constant (

) stabilizes the polar transition state. Aprotic nature prevents hydrogen bonding with the nucleophile, maximizing reactivity.
Base Potassium Carbonate (

)
Granular, anhydrous

provides a heterogeneous surface for HCl scavenging without promoting elimination side-reactions (dehydrohalogenation) common with strong bases like NaOH.
Catalyst Sodium Iodide (NaI) Essential when using alkyl chlorides. NaI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).

Part 3: Experimental Protocols

Protocol A: Standard Aprotic Synthesis (High Purity)

Best for: Medicinal chemistry libraries, scale-up of Trazodone/Aripiprazole intermediates.

Reagents:

  • 1-(2-Chlorophenyl)piperazine (HCl salt or free base): 1.0 equiv.

  • Alkyl Halide (e.g., 1-bromo-3-chloropropane or specific linker): 1.1 equiv.

  • Potassium Carbonate (Anhydrous, -325 mesh): 3.0 equiv.

  • Sodium Iodide (NaI): 0.1 equiv (Catalytic).

  • Solvent: Acetonitrile (ACN) (10 mL per gram of amine).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 1-(2-CPP) and Acetonitrile.

    • Note: If starting with the HCl salt of the amine, allow it to stir with

      
       for 30 mins before adding the alkyl halide to liberate the free base.
      
  • Addition: Add the anhydrous

    
     and NaI. Stir for 10 minutes at room temperature.
    
  • Initiation: Add the Alkyl Halide dropwise over 15 minutes.

    • Control: Dropwise addition prevents localized high concentrations, reducing the risk of bis-alkylation (impurity).

  • Reaction: Heat the mixture to varying reflux (approx. 80-82°C) for 8–12 hours.

    • Self-Validation: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The starting amine spot (

      
      ) should disappear; product spot (
      
      
      
      ) will appear.
  • Workup:

    • Cool to Room Temperature (RT).

    • Filter off the inorganic salts (

      
      ) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude oil.

    • Purification: Recrystallize from Ethanol/Water (if solid) or convert to HCl salt by adding 4M HCl in dioxane for precipitation.

Protocol B: Phase Transfer Catalysis (Green/Industrial)

Best for: Large-scale production, avoiding toxic dipolar aprotic solvents.

Reagents:

  • Solvent System: Toluene (Organic) and Water (Aqueous).

  • Base: NaOH (50% w/w aqueous solution).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv).

Workflow Diagram:

Workflow Start Charge Reactor Toluene + 1-(2-CPP) AddCat Add TBAB (Cat.) + 50% NaOH (Aq) Start->AddCat Heat Heat to 90°C Vigorous Stirring AddCat->Heat Monitor IPC: HPLC/TLC Check Conversion >98% Heat->Monitor Monitor->Heat Incomplete PhaseSep Phase Separation Discard Aqueous (Bottom) Monitor->PhaseSep Pass Wash Wash Organic Layer 1. Water 2. Brine PhaseSep->Wash Isolate Evaporate Toluene Isolate Free Base Wash->Isolate

Figure 2: Operational workflow for Phase Transfer Catalysis (PTC) synthesis.

Part 4: Troubleshooting & Quality Control

Even with optimized conditions, deviations occur. Use this logic table to diagnose issues.

ObservationRoot CauseCorrective Action
Low Conversion (<50%) "Stalled" Finkelstein reaction or old catalyst.Add fresh NaI (0.1 eq). Ensure temperature is at true reflux.
New Spot at Baseline (TLC) Quaternization (Bis-alkylation).Reduce Alkyl Halide stoichiometry to 1.05 eq. Dilute reaction (increase solvent volume).
Product is Colored (Dark) Oxidation of the aniline substructure.Degas solvents with Nitrogen (

) prior to heating. Add antioxidant (e.g., BHT) in trace amounts.
Emulsion during Workup Phase Transfer Catalyst residue.Wash organic layer with 1M HCl (converts amine to salt in water), separate, then basify aqueous layer to recover product.

References

  • Palazzo, G. (1968). Process for the preparation of 1,2,4-triazolo[4,3-a]pyridines. U.S. Patent No. 3,381,009. Washington, DC: U.S. Patent and Trademark Office.

  • Otsuka Pharmaceutical Co. (2002).[2] Carbostyril derivatives and process for preparing the same (Aripiprazole). U.S. Patent No. 5,006,528.

  • Mao, H., et al. (2010). "Green and efficient synthesis of arylpiperazines via reaction of aryl halides with piperazine." Tetrahedron Letters, 51(20), 2723-2726.

  • BenchChem. (2025).[3] A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride.

Sources

Method

Application Note: Controlled Synthesis of 1-(2-Chlorophenyl)piperazine Hydrochloride

[1] Abstract & Introduction This application note details the procedure for the conversion of 1-(2-chlorophenyl)piperazine (o-CPP) free base into its stable monohydrochloride salt form. o-CPP is a critical piperazine int...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

This application note details the procedure for the conversion of 1-(2-chlorophenyl)piperazine (o-CPP) free base into its stable monohydrochloride salt form.

o-CPP is a critical piperazine intermediate used in the synthesis of phenylpiperazine antidepressants (e.g., Trazodone, Nefazodone) and is widely utilized in serotonin receptor pharmacology (5-HT2C agonist/antagonist profiles). While the free base exists as an air-sensitive, oily liquid at room temperature, the hydrochloride salt offers superior stability, crystallinity, and water solubility, making it the preferred form for storage and biological assays.

Key Parameters
ParameterFree BaseHydrochloride Salt
CAS Number 39512-50-041202-32-8
Physical State Colorless to pale yellow liquidWhite crystalline powder
Molecular Weight 196.68 g/mol 233.14 g/mol
Melting Point N/A (Liquid, BP: 135°C @ 5mmHg)160–163 °C (dec.)[1][2]
Solubility Organic solvents (DCM, EtOAc)Water, Methanol, DMSO

Chemical Theory & Mechanism

The conversion relies on a Brønsted-Lowry acid-base reaction. The secondary amine nitrogen of the piperazine ring acts as the nucleophile, accepting a proton from hydrochloric acid.

Stoichiometry Control: o-CPP contains two nitrogen atoms. The N1 nitrogen (attached to the phenyl ring) has reduced basicity due to resonance delocalization of its lone pair into the aromatic system and the electron-withdrawing inductive effect of the ortho-chlorine. Consequently, protonation occurs preferentially at the N4 (distal) secondary amine. Precise stoichiometric control (1:1 molar ratio) is required to obtain the monohydrochloride rather than the dihydrochloride.

Reaction Mechanism Diagram[4]

G Base o-CPP Free Base (Liquid, Lipophilic) Transition Protonation of Distal Nitrogen (N4) Base->Transition Nucleophilic Attack HCl HCl Source (Anhydrous or Aq.) HCl->Transition Proton Donor Salt o-CPP HCl Salt (Solid Precipitate) Transition->Salt Ionic Lattice Formation

Figure 1: Mechanism of selective protonation at the N4 position.

Materials & Safety Equipment

Reagents
  • 1-(2-Chlorophenyl)piperazine (Free Base): >98% purity.[3][4] Note: Air sensitive.[3] Store under inert gas.

  • Solvent A (Dissolution): Anhydrous Ethanol (EtOH) or Ethyl Acetate (EtOAc).

  • Acid Source:

    • Preferred: 4M HCl in 1,4-Dioxane or 2M HCl in Diethyl Ether (Anhydrous method).

    • Alternative: Concentrated HCl (37% aq) (Aqueous method).

  • Wash Solvent: Cold Diethyl Ether or n-Hexane.

Safety (PPE)
  • Hazards: o-CPP is a skin/eye irritant.[5] HCl is corrosive. Piperazines can act as sensitizers.

  • Engineering Controls: All operations must be performed in a fume hood .

  • PPE: Nitrile gloves, safety goggles, and lab coat.

Experimental Protocols

Method A: Anhydrous Precipitation (High Purity)

Recommended for analytical standards and small-scale synthesis (<10g).

Rationale: Using anhydrous conditions prevents the inclusion of water in the crystal lattice and minimizes solubility losses, ensuring a high-yield precipitation of the salt.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.08 mmol) of o-CPP free base in 10 mL of Ethyl Acetate .

    • Tip: If the free base is yellow/oxidized, pass it through a short pad of silica gel or activated charcoal before use.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Dropwise, add 1.4 mL of 4M HCl in Dioxane (5.6 mmol, 1.1 eq) over 5 minutes.

    • Observation: A white precipitate should form immediately.

  • Equilibration: Remove the ice bath and stir at room temperature for 30 minutes to ensure complete conversion.

  • Isolation: Filter the white solid using a sintered glass funnel (vacuum filtration).

  • Washing: Wash the filter cake twice with 5 mL of cold Diethyl Ether to remove unreacted base and excess acid.

  • Drying: Dry the solid under high vacuum (0.1 mmHg) at 40°C for 4 hours.

Expected Yield: ~85–95% Expected MP: 160–163°C

Method B: Aqueous/Alcoholic Crystallization (Scale-Up)

Recommended for bulk synthesis (>10g).

  • Dissolution: Dissolve 10.0 g (50.8 mmol) of o-CPP free base in 40 mL of Ethanol .

  • Acidification: While stirring rapidly, slowly add 4.2 mL of Conc. HCl (37%) (approx. 51 mmol).

    • Note: The reaction is exothermic; temperature may rise.

  • Crystallization:

    • Evaporate approximately 50% of the solvent volume using a rotary evaporator.

    • Add 20 mL of Diethyl Ether or Acetone to induce precipitation.

    • Cool the mixture to -20°C for 2 hours.

  • Isolation: Filter the crystals and wash with cold acetone.

Process Workflow

Workflow Start Start: o-CPP Free Base (Liquid) Dissolve Dissolve in EtOAc or EtOH (Solvent Selection) Start->Dissolve AddAcid Add HCl (1.1 eq) Control Exotherm (0-5°C) Dissolve->AddAcid Precip Precipitation/Crystallization (White Solid Forms) AddAcid->Precip Filter Vacuum Filtration Precip->Filter Wash Wash with Ether/Hexane (Remove Impurities) Filter->Wash Dry Vacuum Dry (40°C, 4h) Wash->Dry QC QC: Melting Point & NMR Dry->QC

Figure 2: Step-by-step workflow for the salt formation process.

Characterization & Troubleshooting

Quality Control Check

To validate the synthesis, perform the following checks:

  • Melting Point: The product should melt sharply between 160–163°C . A broad range (<155°C) indicates retained solvent or formation of the dihydrochloride salt.

  • Silver Nitrate Test: Dissolve a small amount in water and add AgNO3. A thick white precipitate (AgCl) confirms the presence of the chloride counter-ion.

  • Solubility Test: The product should be fully soluble in water (unlike the free base).

Troubleshooting Table
IssueProbable CauseCorrective Action
Oily Product Solvent trapped or impure starting material.Triturate (grind) the oil with fresh Diethyl Ether or Hexane to induce crystallization.
Yellow Color Oxidation of the piperazine ring.Recrystallize from hot Ethanol/Activated Charcoal.
Low Yield Product too soluble in mother liquor.Cool to -20°C or add more anti-solvent (Ether/Hexane) before filtration.
MP too high (>180°C) Formation of Dihydrochloride salt.Recrystallize from Ethanol; ensure 1:1 stoichiometry in future runs.

References

  • ChemicalBook. (2023). 1-(2-Chlorophenyl)piperazine hydrochloride Properties and Synthesis.

  • Sigma-Aldrich. (2023). 1-(2-Chlorophenyl)piperazine monohydrochloride Product Sheet.

  • PubChem. (2023). Compound Summary: 1-(2-Chlorophenyl)piperazine hydrochloride.[1][2][4][6][7][8] National Library of Medicine.

  • TCI Chemicals. (2023). 1-(2-Chlorophenyl)piperazine (Free Base) Specifications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 1-(2-Chlorophenyl)piperazine (oCPP) Synthesis

Welcome to the technical support center for the purification of 1-(2-Chlorophenyl)piperazine (oCPP). This guide is designed for researchers, chemists, and drug development professionals who utilize oCPP as a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(2-Chlorophenyl)piperazine (oCPP). This guide is designed for researchers, chemists, and drug development professionals who utilize oCPP as a critical intermediate and require high-purity material for their work. The presence of impurities, even in trace amounts, can significantly impact downstream reaction yields, introduce unwanted side-products, and complicate analytical characterization.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our focus is not just on the "how," but the "why"—explaining the causal chemistry behind each purification strategy to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and strategic decisions faced during the purification of 1-(2-Chlorophenyl)piperazine.

Q1: What are the most common impurities I might encounter in my oCPP reaction mixture?

A1: The impurity profile of your crude oCPP is intrinsically linked to your synthetic route. Most commonly, oCPP is synthesized via a nucleophilic aromatic substitution (SNAr) reaction. Based on this, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual piperazine (or its derivatives) and the electrophilic precursor, such as 2-chloronitrobenzene or 1,2-dichlorobenzene.[1][2]

  • Side-Reaction Products: The SNAr reaction can sometimes lead to undesired side-products. If using piperazine, a common side-product is the 1,4-bis(2-chlorophenyl)piperazine, resulting from a double substitution.[3] Positional isomers (e.g., 1-(4-chlorophenyl)piperazine) may also be present if your starting aryl halide is not isomerically pure.[4]

  • Solvent and Reagent Residue: Residual high-boiling point solvents (like DMF or DMSO), catalysts, or bases used during the synthesis.

  • Degradation Products: Amines can be susceptible to oxidation over time or under harsh reaction conditions.[5]

Q2: What is the first and most fundamental purification step I should consider for crude oCPP?

A2: For nearly all crude reaction mixtures containing a basic amine like oCPP, an acid-base extraction is the most powerful and fundamental first purification step.[5][6][7] This liquid-liquid extraction technique leverages the basicity of the piperazine nitrogens. By washing the crude organic solution with an aqueous acid (e.g., dilute HCl), the basic oCPP is protonated to form its hydrochloride salt.[8] This salt is highly soluble in the aqueous layer, while neutral organic impurities (like unreacted aryl halides or non-basic side-products) remain in the organic layer. The layers are then separated. Subsequently, basifying the aqueous layer (e.g., with NaOH) deprotonates the oCPP salt, regenerating the free base, which can then be extracted back into a fresh organic solvent.[6][8] This process effectively isolates the desired amine from neutral or acidic impurities.

Q3: My oCPP free base is an oil, but I need a solid for final purification. What should I do?

A3: This is a very common scenario. While the free base of oCPP is often an oil or low-melting solid, its hydrochloride salt is typically a stable, crystalline solid with a distinct melting point.[9] Converting the purified free base to its hydrochloride salt is a standard procedure that facilitates final purification by recrystallization. This is achieved by dissolving the free base in a suitable organic solvent (like isopropanol, ethanol, or diethyl ether) and adding a solution of hydrogen chloride (e.g., HCl in dioxane or isopropanol) until precipitation is complete.[9][10] The resulting solid can be isolated by filtration and then recrystallized.

Q4: I'm seeing significant tailing of my product spot on a silica gel TLC plate. What is causing this and how can I fix it?

A4: This is a classic sign of a basic compound interacting strongly with the acidic surface of the silica gel stationary phase.[1] The lone pairs on the nitrogen atoms of your oCPP are basic and can form strong hydrogen bonds or acid-base interactions with the acidic silanol (Si-OH) groups on the silica surface. This causes the compound to "stick" and move unevenly up the plate, resulting in streaking or tailing.

Solution: To achieve sharp spots and good separation, you must neutralize this interaction. This is done by adding a small amount of a competing base to your mobile phase (eluent). Common choices include:

  • Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., ethyl acetate/hexane).[5]

  • Ammonia: Use a solvent system containing a small percentage of aqueous or methanolic ammonia (e.g., Dichloromethane/Methanol/Ammonia).[5]

This same principle applies directly to flash column chromatography.

Q5: How do I choose between recrystallization and column chromatography for the final purification step?

A5: The choice depends on the nature of the impurities and the scale of your reaction.

  • Choose Recrystallization when: You have a solid product (typically the HCl salt) and the main impurities have significantly different solubility profiles in the chosen solvent system compared to your product.[11][12] It is an excellent technique for removing small amounts of impurities from a large amount of material and is generally more scalable than chromatography.

  • Choose Column Chromatography when: You need to separate your product from impurities with very similar polarities (e.g., positional isomers).[13][14] Chromatography offers superior resolving power for complex mixtures. It is also necessary when your product is an oil that cannot be easily crystallized.

Section 2: Troubleshooting & Optimization Guide

This guide provides solutions to specific problems you might encounter during the purification process.

Problem Observed Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low Yield After Acid-Base Extraction 1. Incomplete protonation or deprotonation of oCPP. 2. Insufficient number of extractions. 3. Emulsion formation.1. Verify pH: Use pH paper or a meter to ensure the aqueous layer is sufficiently acidic (pH 1-2) during the acid wash and sufficiently basic (pH 12-14) before back-extraction. This ensures the oCPP is fully converted to its salt or free base form, maximizing its transfer between phases.[6][8] 2. Perform Multiple Extractions: A compound's distribution between two immiscible solvents is governed by its partition coefficient. It is more efficient to perform three smaller extractions than one large one to maximize recovery. 3. Break Emulsions: If an emulsion forms at the interface, it can be broken by adding brine (saturated NaCl solution) or by passing the mixture through a pad of Celite.
Persistent Unreacted Aryl Halide Impurity The neutral aryl halide (e.g., 1,2-dichlorobenzene) is not removed by simple filtration or water washes.This is an ideal scenario for Acid-Base Extraction . The basic oCPP will move into the aqueous acid phase as its salt, leaving the neutral aryl halide impurity behind in the organic phase. Refer to the workflow diagram and protocol below for a robust separation.[7][8]
Product is an Oily or Gummy HCl Salt 1. Presence of residual solvent (e.g., water). 2. Significant impurities are present, acting as a eutectic mixture and preventing crystallization.1. Ensure Anhydrous Conditions: Before precipitating the HCl salt, ensure the organic solution of the free base is thoroughly dried (e.g., over anhydrous Na₂SO₄ or MgSO₄). Water can interfere with salt crystallization. 2. Re-Purify the Free Base: If the free base is impure, the salt will be too. Re-subject the material to another round of acid-base extraction or pass it through a short plug of silica gel before attempting the salt formation again.[9] 3. Solvent Trituration: Try adding a non-polar solvent like hexane or diethyl ether to the oily product and stirring or sonicating. This can sometimes wash away impurities and induce crystallization.
White Precipitate Forms When Basifying Aqueous Layer The free base of oCPP is precipitating because it has low solubility in the highly basic aqueous solution.This is not necessarily a problem. You can either: 1. Filter the solid: Collect the precipitated free base by filtration, wash with water, and then dissolve it in your desired organic solvent for the next step. 2. Add Organic Solvent First: Before or during basification, add your extraction solvent (e.g., dichloromethane, ethyl acetate). As the free base forms, it will immediately dissolve into the organic layer, preventing precipitation and facilitating a clean liquid-liquid extraction.[8]

Section 3: Visualized Workflows & Data

Diagram 1: Purification Strategy Decision Workflow

This diagram outlines the logical steps for selecting the appropriate purification method for your crude 1-(2-Chlorophenyl)piperazine.

G start Crude oCPP Reaction Mixture acid_base Perform Acid-Base Extraction? start->acid_base is_solid Is Purified Free Base or HCl Salt a Solid? acid_base->is_solid Yes chromatography Purify by Flash Column Chromatography is_solid->chromatography No (Is an Oil) recrystallize Purify by Recrystallization is_solid->recrystallize Yes check_purity Assess Purity by TLC/HPLC check_purity->chromatography Impurities Remain final_product High-Purity oCPP check_purity->final_product Purity >99% chromatography->check_purity recrystallize->check_purity

Caption: Decision tree for oCPP purification.

Diagram 2: Acid-Base Extraction Protocol Flowchart

This flowchart provides a visual step-by-step guide for the essential acid-base extraction work-up.

G cluster_org Organic Phase cluster_aq Aqueous Phase org1 Crude Mixture in Organic Solvent (e.g., EtOAc) org2 Organic Layer: Neutral & Acidic Impurities op1 1. Add 1M HCl (aq) & Shake in Sep. Funnel org1->op1 org3 Discard or Analyze org4 Combine Organic Layers org5 Dry (Na2SO4), Filter, & Evaporate end_product Pure oCPP Free Base org5->end_product aq1 Aqueous Layer: oCPP-HCl Salt aq2 Basify with NaOH to pH > 12 aq1->aq2 aq3 Aqueous Layer: Inorganic Salts op3 3. Extract with Fresh Organic Solvent (3x) aq2->op3 op2 2. Separate Layers op1->op2 op2->org2 op2->aq1 op4 4. Separate Layers op3->op4 op4->org4 op4->aq3

Caption: Visual protocol for acid-base extraction.

Section 4: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Purification via Acid-Base Extraction

This protocol is designed to isolate basic oCPP from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer (containing the oCPP hydrochloride salt) into a clean Erlenmeyer flask.[6]

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete recovery of the amine. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh ethyl acetate or DCM to remove any trapped neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous flask in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) while stirring until the solution is strongly basic (pH > 12, check with pH paper).[8]

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the regenerated oCPP free base with three portions of ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic extracts from the previous step. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified oCPP free base.

Protocol 2: Purification via Recrystallization of oCPP Hydrochloride

This protocol is for the final purification of oCPP as its solid hydrochloride salt.

  • Salt Formation: Dissolve the purified oCPP free base (from Protocol 1) in a minimal amount of a suitable solvent like anhydrous ethanol or isopropanol.[10]

  • Acidification: While stirring, slowly add a solution of 4 M HCl in 1,4-dioxane or a commercially available solution of HCl in isopropanol dropwise.[9] A white precipitate of the hydrochloride salt will form. Continue adding acid until no further precipitation is observed.

  • Isolation of Crude Salt: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and any non-salt impurities.[9]

  • Recrystallization: Transfer the crude salt to a clean Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) until the solid just dissolves.[12]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes.

  • Final Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.

  • Verification: Confirm purity by measuring the melting point (a sharp range indicates high purity) and by an appropriate analytical method like HPLC or GC-MS.[2][15]

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
  • Reddit. (2024, March 12). Amine workup. r/Chempros.
  • ChemicalBook. (2026, January 13). 1-(2-Chlorophenyl)piperazine hydrochloride | 41202-32-8.
  • Staroń, J., et al. (2022, October 20). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.
  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
  • United Nations Office on Drugs and Crime. (n.d.).
  • RSC Publishing. (2010, January 15). Analytical Methods.
  • Cherry. (2023, February 1). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.
  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • ACS Publications. (2023, February 3). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters.
  • MDPI. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2.
  • SSRN. (2022, November 22).
  • ResearchGate. (n.d.).
  • (2024, December 27).
  • ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.
  • Benchchem. (n.d.). A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • Wikipedia. (n.d.).
  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine.
  • Google Patents. (n.d.). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2026, February 17). 3.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
  • Benchchem. (n.d.). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 1-(2-Chlorophenyl)piperazine Hydrochloride

Executive Summary 1-(2-Chlorophenyl)piperazine (1-(2-CPP)) hydrochloride is a critical pharmacophore in the synthesis of phenylpiperazine antidepressants (e.g., Trazodone, Nefazodone) and a serotonin receptor ligand. In...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Chlorophenyl)piperazine (1-(2-CPP)) hydrochloride is a critical pharmacophore in the synthesis of phenylpiperazine antidepressants (e.g., Trazodone, Nefazodone) and a serotonin receptor ligand. In drug development and forensic analysis, its precise characterization is mandatory to distinguish it from its regioisomers (meta- and para-chlorophenylpiperazines), which exhibit distinct pharmacological profiles.

This guide provides a high-resolution analysis of the 1H NMR spectrum of 1-(2-CPP) HCl in DMSO-d6. It moves beyond basic peak listing to offer a comparative framework against its free base form and structural isomers, establishing a self-validating protocol for purity assessment.

Part 1: Structural Logic & Analytical Strategy

The analysis of 1-(2-CPP) HCl presents specific challenges that do not exist for the free base. The protonation of the piperazine nitrogen (


) induces significant chemical shift changes and alters solubility profiles, necessitating the use of DMSO-d6 over CDCl3.
The Structural Fingerprint

The molecule consists of two distinct magnetic environments:

  • The Aromatic System (ABCD): The 2-chloro substituent breaks the symmetry of the phenyl ring, creating four distinct non-equivalent aromatic protons. This distinguishes it from the symmetric 4-chloro isomer (AA'BB' system).

  • The Piperazine Ring (AA'BB' / A2B2): In the HCl salt, the protonation of the secondary amine (

    
    ) deshields the adjacent methylene protons, shifting them downfield compared to the free base.
    
Analytical Workflow

The following directed graph outlines the critical path for validating the salt form and isomeric purity.

AnalyticalWorkflow Sample Sample: 1-(2-CPP) HCl Solvent Solvent Selection: DMSO-d6 (Recommended) Avoid: CDCl3 (Solubility issues) Sample->Solvent Acquisition Acquisition: sw = 12-15 ppm (Capture broad NH+) Solvent->Acquisition Processing Processing: LB = 0.3 Hz Baseline Correction Acquisition->Processing Validation Validation Check: 1. Integrate NH+ (Broad, >9ppm) 2. Confirm 4 Arom. Protons 3. Check Water (3.33 ppm) Processing->Validation

Figure 1: Optimized analytical workflow for piperazine salt characterization.

Part 2: Experimental Protocol (Self-Validating)

Objective: Obtain a spectrum capable of resolving the ortho-coupling constants (


 Hz) to confirm the 2-position substitution.
Sample Preparation
  • Mass: Weigh 10–15 mg of 1-(2-CPP) HCl.

  • Solvent: Add 0.6 mL DMSO-d6 (99.9% D).

    • Why DMSO? The HCl salt is insoluble in non-polar solvents like CDCl3. DMSO also slows proton exchange, often allowing the observation of the ammonium (

      
      ) protons.
      
  • Vessel: Use a high-quality 5mm NMR tube to minimize shimming errors.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard zg30 or zg.

  • Spectral Width (SW): Set to 15 ppm (-2 to 13 ppm).

    • Critical: The ammonium protons (

      
      ) often appear between 9.0–10.0 ppm. Standard 10 ppm windows will cut this off.
      
  • Relaxation Delay (D1): 1.0 s (Qualitative) or 5.0 s (Quantitative).

  • Scans (NS): 16 or 32 (Sufficient for >10 mg sample).

Part 3: Spectral Analysis & Assignments

The following data represents the characteristic chemical shifts for 1-(2-CPP) HCl in DMSO-d6.

Table 1: 1H NMR Assignment (DMSO-d6, 400 MHz)
PositionTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Logic
NH/NH+ Amine9.20 - 9.60 Broad Singlet2H-Protonated secondary amine (

). Exchangeable with

.
Ar-H3 Aromatic7.45 - 7.50 dd or d1H

Ortho to Cl (Deshielded).
Ar-H5 Aromatic7.30 - 7.38 td1H-Meta to Cl and N.
Ar-H4 Aromatic7.15 - 7.22 td1H-Para to N.
Ar-H6 Aromatic7.08 - 7.15 dd1H

Ortho to N (Shielded by resonance, but less than free base).
Pip-H Aliphatic3.15 - 3.40 Multiplet8H-Piperazine ring protons. Often overlaps with

(3.33 ppm).

Note: In DMSO-d6, the piperazine protons often appear as a tight cluster or two multiplets around 3.2 ppm. In the free base, they resolve into two distinct triplets.

Structural Visualization

The diagram below correlates the chemical structure with the observed splitting logic.

StructureLogic Cl_Sub 2-Chloro Substituent (Inductive Effect) H3 H-3 Proton (Deshielded by Cl) ~7.48 ppm Cl_Sub->H3 Deshielding N_Pip Piperazine Nitrogen (N1) (Resonance Donor) H6 H-6 Proton (Shielded by N) ~7.10 ppm N_Pip->H6 Shielding Salt HCl Salt Form (Protonation at N4) Salt->N_Pip Reduces electron density NH_Peak NH2+ Peak Broad, >9.0 ppm Salt->NH_Peak Generates

Figure 2: Impact of substituents and salt formation on chemical shifts.

Part 4: Comparative Analysis (The "Why" and "What If")

This section objectively compares 1-(2-CPP) HCl against its most common alternatives and impurities.

Comparison 1: Regioisomer Differentiation

Distinguishing the 2-chloro isomer from the 3-chloro (mCPP) and 4-chloro (pCPP) isomers is the primary QC requirement.

Feature1-(2-CPP) (Ortho) 1-(3-CPP) (Meta) 1-(4-CPP) (Para)
Symmetry AsymmetricAsymmetricSymmetric
Aromatic Pattern ABCD (4 distinct peaks) ABCD (Complex, often overlapping)AA'BB' (2 distinct doublets)
Key Shift H-6 is distinct (Ortho to N)H-2 is distinct (Singlet-like)Two doublets approx 7.0 & 7.3 ppm
Diagnostic Complex multiplet patternIsolated singlet between Cl and N"Roofing" effect of symmetric doublets

Analyst Insight: If you observe two clear doublets in the aromatic region (integrating 2H each), you have the 4-chloro isomer, not the 2-chloro. This is a common synthesis error.

Comparison 2: HCl Salt vs. Free Base

The choice of form affects the spectrum significantly.

ParameterHCl Salt (in DMSO-d6) Free Base (in CDCl3)
NH Signal Visible (9.0+ ppm) Usually invisible or broad singlet (~1.8 ppm)
Piperazine Region Deshielded (~3.2 ppm), often mergedDistinct triplets (~3.0 ppm and ~3.1 ppm)
Solubility High in DMSO/MeOHHigh in Chloroform/DCM
Water Peak Sharp signal at 3.33 ppm (DMSO)Broad signal at 1.56 ppm (CDCl3)

Part 5: Troubleshooting & Artifacts

The "Missing" Piperazine Peaks

Issue: In DMSO-d6, the residual water peak appears at 3.33 ppm . Observation: The piperazine protons of the HCl salt typically resonate between 3.1 and 3.4 ppm. Result: The huge water peak often obscures the piperazine signals. Solution:

  • Use dry DMSO-d6 (ampules).

  • Run a

    
     shake (add 1 drop 
    
    
    
    ). This will eliminate the NH peak but may shift the water peak, revealing the piperazine protons.
Impurity: Bis(2-chlorophenyl)piperazine

Origin: Over-alkylation during synthesis. Detection: Look for an increase in the aromatic integral relative to the aliphatic region (Ratio > 4:8) and the disappearance of the NH signal.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 18518 (1-(2-Chlorophenyl)piperazine). Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides comparative data for o-, m-, and p-isomers). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative source for substituent effects and coupling constants).

  • PubChem. 1-(2-Chlorophenyl)piperazine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comparative

Technical Comparison: Mass Spectrometry Fragmentation of o-CPP vs m-CPP

Executive Summary Distinguishing between 1-(2-chlorophenyl)piperazine (o-CPP) and 1-(3-chlorophenyl)piperazine (m-CPP) is a critical analytical challenge in forensic toxicology and pharmacokinetic studies of antidepressa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Distinguishing between 1-(2-chlorophenyl)piperazine (o-CPP) and 1-(3-chlorophenyl)piperazine (m-CPP) is a critical analytical challenge in forensic toxicology and pharmacokinetic studies of antidepressant metabolites (e.g., trazodone, nefazodone). While these positional isomers share a molecular weight (


) and produce nearly identical Electrospray Ionization (ESI) product ion spectra, they exhibit distinct fragmentation behaviors under Electron Ionization (EI) due to the ortho-effect .

This guide provides a definitive comparison of their mass spectral signatures, establishing that while chromatographic separation remains the gold standard, specific diagnostic ions (


 116 for o-CPP vs. 

138 for m-CPP) allow for structural elucidation without reference standards in ideal conditions.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

Both compounds consist of a piperazine ring attached to a monochlorinated benzene ring.[1] The position of the chlorine atom directs specific fragmentation pathways.

Featureo-CPPm-CPP
IUPAC Name 1-(2-chlorophenyl)piperazine1-(3-chlorophenyl)piperazine
CAS Number 39512-50-06640-24-0
Molecular Formula


Monoisotopic Mass 196.0767 Da196.0767 Da
Key Role Impurity / Minor MetaboliteMajor Metabolite (Trazodone) / Designer Drug

Experimental Protocol: Self-Validating Workflows

To ensure reproducible differentiation, the following protocols for GC-MS and LC-MS/MS are recommended. These methods rely on orthogonal validation (Retention Time + Fragmentation Pattern).

Gas Chromatography - Mass Spectrometry (GC-EI-MS)
  • Column: Rxi-5Sil MS or equivalent (30 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • Ionization: Electron Impact (EI) at 70 eV.[2]

  • Differentiation Logic: o-CPP typically elutes beforem-CPP on non-polar phases due to steric shielding of the polar nitrogen by the ortho-chlorine.

Liquid Chromatography - Tandem Mass Spectrometry (LC-ESI-MS/MS)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3]

    • B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Quantifier:

      
       (Common to both).
      
    • Qualifier (m-CPP):

      
       (Weak).
      
    • Qualifier (o-CPP):

      
       (Requires high collision energy).
      

Fragmentation Analysis & Mechanism

This section details the causality behind the spectral differences.

Electron Ionization (EI) Fragmentation Pattern

The EI spectra provide the most distinct structural data. The "Ortho Effect" facilitates a specific rearrangement in o-CPP that is sterically forbidden in the meta-isomer.

Comparative Ion Table (Relative Abundance):


Ion
Fragment Identityo-CPP Abundancem-CPP AbundanceDiagnostic Value
196

(Molecular Ion)
HighHighNon-specific
154

Base Peak (100%) Base Peak (100%) Loss of propene-imine (piperazine cleavage)
138

Low / AbsentMedium (~20-30%) Diagnostic for m-CPP
116

Medium (~25%) Low / AbsentDiagnostic for o-CPP
56

HighHighPiperazine ring fragment
The Mechanistic Divergence
  • Common Pathway (

    
     154):  Both isomers undergo cleavage of the piperazine ring, losing a neutral 
    
    
    
    fragment (42 Da). This is driven by the stability of the resulting phenyl-aziridine-like cation.
  • The Ortho-Effect (o-CPP

    
    
    
    
    
    116):
    • In o-CPP, the chlorine atom is proximal to the piperazine nitrogens.

    • Upon ionization, the molecule can undergo a cyclization-elimination reaction. The loss of the Chlorine radical (35 Da) and an ethyl-amine fragment (45 Da) leads to a stabilized bicyclic cation (likely an indole-like species,

      
      ) at 
      
      
      
      116.
    • This pathway is geometrically impossible for m-CPP, making

      
       116 a "fingerprint" ion.
      
ESI-MS/MS Fragmentation (CID)

In ESI, the protonated molecule


 is the precursor. The fragmentation is softer, dominated by the cleavage of the piperazine ring.
  • Primary Transition (

    
    ):  Loss of 
    
    
    
    (43 Da). This is the standard quantifier for both.
  • Differentiation: Differentiating solely by ESI-MS/MS is risky. m-CPP tends to retain the chlorine atom more strongly in secondary fragments compared to o-CPP, which sheds the halogen more readily due to the proximity effect, but relative abundances vary by collision energy (CE).

Visualization of Pathways[10]

The following diagram illustrates the divergent fragmentation pathways, highlighting the structural rearrangement unique to the ortho-isomer.

FragmentationPathways M_o o-CPP (M+) m/z 196 Common Piperazine Cleavage [M - C2H4N]+ M_o->Common OrthoPath Ortho-Effect Cyclization (Proximal Cl Interaction) M_o->OrthoPath - Cl, - C2H5N M_m m-CPP (M+) m/z 196 M_m->Common MetaPath Standard Fragmentation M_m->MetaPath - C3H8N Ion154 m/z 154 (Base Peak) Common->Ion154 Ion116 m/z 116 (Indole-like Cation) OrthoPath->Ion116 Ion138 m/z 138 (Chlorobenzyl Cation) MetaPath->Ion138

Caption: Divergent fragmentation pathways for o-CPP and m-CPP. Note the unique formation of m/z 116 for the ortho-isomer driven by substituent proximity.

Decision Tree for Identification

This workflow ensures high-confidence identification, preventing false positives in forensic analysis.

DecisionTree Start Sample Analysis (GC-MS or LC-MS) CheckRT Check Retention Time (Is separation achieved?) Start->CheckRT Separated Yes: Assign based on RT (o-CPP elutes first on non-polar GC) CheckRT->Separated Coeluting No: Analyze Mass Spectrum CheckRT->Coeluting Check116 Check for m/z 116 (>10% Abundance?) Coeluting->Check116 IsOrtho Identify as o-CPP (Ortho Effect Confirmed) Check116->IsOrtho Yes Check138 Check for m/z 138 (>10% Abundance?) Check116->Check138 No IsMeta Identify as m-CPP Check138->IsMeta Yes Inconclusive Inconclusive (Re-run with Chiral LC) Check138->Inconclusive No

Caption: Analytical decision matrix for distinguishing chlorophenylpiperazine isomers.

References

  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568.

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-(2-Chlorophenyl)piperazine. NIST Chemistry WebBook, SRD 69.

  • de Boer, D., et al. (2001). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Forensic Science International, 121(1-2), 47-56.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11.

Sources

Validation

Crystal structure comparison of anhydrous vs hydrate o-chlorophenylpiperazine HCl

Executive Summary & Strategic Context 1-(2-Chlorophenyl)piperazine hydrochloride (o-CPP HCl) is a critical piperazine building block and a pharmacologically active metabolite (e.g., of Trazodone and Nefazodone). In drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-(2-Chlorophenyl)piperazine hydrochloride (o-CPP HCl) is a critical piperazine building block and a pharmacologically active metabolite (e.g., of Trazodone and Nefazodone). In drug development, the solid-state form of such intermediates dictates processability, stability, and impurity purging.

While the meta-isomer (m-CPP) has widely published polymorphic data, the ortho-isomer (o-CPP) presents a more nuanced crystallographic landscape. Commercial sources typically supply o-CPP HCl as a crystalline solid with a melting point of 160–163 °C , often in a form susceptible to hydration.

This guide provides a technical comparison of the structural behaviors of anhydrous and hydrated forms, grounded in the principles of piperazine salt crystallography, and outlines a rigorous characterization workflow for distinguishing these forms in the lab.

Chemical & Physical Identity

Before analyzing the lattice architecture, we must establish the baseline chemical properties of the commercial entity.

PropertyDataNotes
Chemical Name 1-(2-Chlorophenyl)piperazine hydrochlorideortho-substituted isomer
CAS Number 41202-32-8Distinct from m-CPP (65369-76-8)
Molecular Formula C₁₀H₁₃ClN₂ · HClMW: 233.14 g/mol
Melting Point 160–163 °C (dec) Decomposition often coincides with melting
Hygroscopicity Moderate to HighTendency to form hydrates upon exposure to >60% RH
Key Structural Feature Ortho-Cl Steric HindranceThe Cl atom at the 2-position forces the phenyl ring to twist relative to the piperazine chair, impacting packing efficiency compared to the meta or para isomers.

Crystallographic Architecture: Anhydrous vs. Hydrate

The transition from an anhydrous lattice to a hydrate involves a fundamental reorganization of the hydrogen bonding network. Below is an analysis of the structural drivers based on the behavior of o-chlorophenylpiperazine moieties in solid-state environments (e.g., as seen in Trazodone dihydrate structures).

Anhydrous Form: The "Direct Interaction" Lattice

In the absence of water, the crystal lattice is driven by direct cation-anion interactions.

  • Packing Motif: The protonated piperazine nitrogen (

    
    ) acts as a strong hydrogen bond donor. The chloride ion (
    
    
    
    ) acts as the primary acceptor.
  • Lattice Forces:

    • N–H···Cl⁻ Bonds: These are the dominant "anchors" of the structure, forming tight, often zigzag chains or layers.

    • Pi-Stacking: The phenyl rings likely stack in an offset parallel or T-shaped arrangement, but the ortho-chlorine substituent creates steric bulk that disrupts efficient planar stacking, leading to a potentially lower density or lower melting point compared to the para isomer.

  • Thermodynamics: Typically represents the thermodynamic minimum at low humidity and high temperature.

Hydrate Form: The "Water-Bridged" Lattice

Upon hydration (often stoichiometric, e.g., monohydrate or hemihydrate), water molecules intercalate into the lattice.

  • Packing Motif: Water molecules act as "structural glue," increasing the coordination number of the chloride ions.

  • H-Bond Network:

    • N–H···O (Water): The piperazine ammonium donates to the water oxygen.

    • O–H···Cl⁻: The water molecule donates protons to the chloride anion.

    • Result: This creates a

      
        bridge, expanding the unit cell volume.
      
  • Stability: The hydrate is often the stable form at ambient conditions (RT, 40-80% RH). Dehydration requires energy to break these bridges, often resulting in a lattice collapse or transformation to a metastable anhydrous form.

Comparative Structural Metrics (Projected)
FeatureAnhydrous FormHydrate Form (e.g., Monohydrate)
Unit Cell Volume Smaller (

)
Expanded (

)
Density Typically HigherVariable (often lower due to lattice expansion)
H-Bond Donors Piperazine

Piperazine

+

Primary Interaction Ionic (N–H···Cl)Bridged (N–H···O···Cl)
Thermal Event Sharp Melting (~160°C)Broad Dehydration Endotherm (<100°C) followed by melting

Experimental Characterization Workflow

As a Senior Scientist, you should not rely on literature values alone. Use this self-validating workflow to determine the specific form of your o-CPP HCl sample.

Diagram: Polymorph Identification Logic

PolymorphWorkflow Sample Unknown o-CPP HCl Sample DSC Step 1: DSC Analysis (Heat 10°C/min) Sample->DSC TGA Step 2: TGA Analysis (Quantify Volatiles) Sample->TGA Result_Anhydrous ANHYDROUS Sharp Melt ~160°C <0.5% Mass Loss DSC->Result_Anhydrous Single Peak Result_Hydrate HYDRATE Broad Endotherm (60-100°C) Stoichiometric Mass Loss DSC->Result_Hydrate Split/Broad Peak TGA->Result_Anhydrous Flat Baseline TGA->Result_Hydrate Step Loss (~7% for mono) XRD Step 3: PXRD (Fingerprint) Result_Anhydrous->XRD Confirm Phase Result_Hydrate->XRD Confirm Phase

Figure 1: Decision tree for classifying o-CPP HCl solid forms using thermal and diffractive techniques.

Protocol Details
  • Differential Scanning Calorimetry (DSC):

    • Hydrate Signal: Look for a broad endotherm between 60°C and 110°C . This represents the energy required to desolvate the water from the crystal lattice.

    • Anhydrous Signal: A single, sharp endotherm at 160–163°C (melting/decomposition).

    • Note: If the hydrate is dehydrated in-situ in the DSC pan (non-hermetic), you may see a re-crystallization exotherm followed by the melting of the anhydrous form.

  • Thermogravimetric Analysis (TGA):

    • Calculate the theoretical water content:

      • Monohydrate (

        
        ): ~7.2% weight loss.
        
      • Hemihydrate (

        
        ): ~3.7% weight loss.
        
    • If TGA shows a step loss matching these values, you have a stoichiometric hydrate.

  • Powder X-Ray Diffraction (PXRD):

    • The "fingerprint" method. The hydrate will show shifted peaks (usually to lower 2-theta values for specific planes) due to lattice expansion.

    • Critical Check: If you dry the hydrate, run PXRD immediately. If the pattern reverts to the anhydrous form, the system is an enantiotropic channel hydrate (reversible). If it becomes amorphous, the lattice has collapsed.

Implications for Drug Development

ParameterImpact of Hydrate FormationRecommendation
Solubility Hydrates generally have lower aqueous solubility than their anhydrous counterparts because the lattice is already "satisfied" with water.For formulation, the anhydrous form may offer faster dissolution, but risks converting to the hydrate during wet granulation.
Processability Hydrates are often less hygroscopic than the anhydrous form (which avidly pulls water).If the anhydrous form is chosen, manufacturing must occur in low-humidity suites (<40% RH).
Impurity Tracking o-CPP is a genotoxic impurity (GTI) alert structure in some contexts.Ensure that the reference standard used for HPLC quantification is fully characterized. Using a hydrate standard as "100% anhydrous" will lead to a 7% potency error , underestimating the impurity level.

References

  • National Center for Advancing Translational Sciences (NCATS). 1-(2-Chlorophenyl)piperazine hydrochloride. Inxight Drugs.[1] Accessed Feb 2026. [Link]

  • PubChem. 1-(2-Chlorophenyl)piperazine hydrochloride (Compound). National Library of Medicine. Accessed Feb 2026. [Link]

  • Fillers, J. P., & Hawkinson, S. W. (1979).[2] The structure of 2-{3-[4-(m-chlorophenyl)-1-piperazinyl]propyl}-s-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (Trazodone HCl). Acta Crystallographica Section B, 35(2), 498-500. (Provides structural context for the chlorophenylpiperazine moiety). [Link]

  • Giron, D. (1995). Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. Thermochimica Acta, 248, 1-59. (Methodological basis for DSC/TGA protocols).

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 1-(2-Chlorophenyl)piperazine Hydrate Hydrochloride

Executive Summary & Chemical Identity 1-(2-Chlorophenyl)piperazine (mCPP) derivatives are potent serotonin receptor ligands (agonists/antagonists) widely used in neuropharmacology. The hydrochloride hydrate form (CAS: 41...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-(2-Chlorophenyl)piperazine (mCPP) derivatives are potent serotonin receptor ligands (agonists/antagonists) widely used in neuropharmacology. The hydrochloride hydrate form (CAS: 41202-32-8 for the HCl salt; hydrates vary) presents specific handling challenges due to its fine crystalline nature and potential for aerosolization. This guide mandates a containment-first approach to prevent respiratory sensitization and acute toxicity.

Chemical Identity:

  • Compound: 1-(2-Chlorophenyl)piperazine hydrochloride (often supplied as a hydrate)

  • Synonyms: oCPP HCl, 1-(o-Chlorophenyl)piperazine monohydrochloride

  • CAS Number: 41202-32-8 (anhydrous HCl salt)[1]

  • Molecular Formula: C₁₀H₁₃ClN₂ · HCl (· xH₂O)

Hazard Identification & Risk Assessment

GHS Classification: Warning.[2] This compound is an irritant and potentially harmful if swallowed or absorbed.[3]

Hazard CategoryGHS CodeHazard StatementMechanism of Action
Acute Toxicity (Oral) H302Harmful if swallowedSystemic absorption affecting CNS; potential serotonergic syndrome.
Skin Irritation H315Causes skin irritationpH-dependent dermatitis; local tissue damage from HCl moiety.
Eye Irritation H319Causes serious eye irritationCorrosive damage to corneal epithelium upon contact.
STOT - SE H335May cause respiratory irritationMucosal inflammation; high risk of aerosol inhalation during weighing.

Critical Risk: Piperazine derivatives are known sensitizers. Repeated inhalation exposure, even at low levels, can lead to occupational asthma or hypersensitivity pneumonitis [1].

Personal Protective Equipment (PPE) Matrix

Effective protection requires a barrier defense strategy. Standard "lab attire" is insufficient for handling fine powders of bioactive ligands.

PPE CategorySpecificationRationale & Standard
Respiratory Engineering Control: Fume Hood (Face velocity: 80-100 fpm). PPE: N95 or P100 Respirator (if outside hood).Primary defense against aerosolized particulates. Piperazine dusts are potent respiratory irritants [2].
Hand Protection Material: Nitrile Rubber (Minimum thickness: 0.11 mm). Technique: Double-gloving recommended.Nitrile provides superior chemical resistance to amines compared to latex. Double gloving prevents permeation during solubilization steps [3].
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Safety glasses are insufficient for fine powders that can drift around side shields.
Body Defense Lab Coat (High-neck, long sleeve) + Tyvek® sleeves (optional).Prevents accumulation of dust on street clothes, reducing "take-home" exposure risk.

Operational Handling Protocol

Objective: Solubilize 1-(2-Chlorophenyl)piperazine HCl without generating airborne dust.

A. Pre-Operational Checks
  • Verify Ventilation: Ensure the chemical fume hood is operational and the sash is at the safe working height.

  • Static Control: Use an ionizing bar or anti-static gun if the powder appears static-charged (clinging to spatula). Static discharge can disperse powder unexpectedly.

B. Weighing & Transfer (Step-by-Step)
  • Tare Container: Place the receiving vial (with lid) on the balance inside the fume hood.

  • Transfer: Using a micro-spatula, transfer the solid. Do not pour from the stock bottle.

    • Technique: Keep the stock bottle and receiving vial close to minimize travel distance.

  • Solubilization: Add solvent (e.g., DMSO, Water, Methanol) immediately to the vial to trap dust.

    • Note: The hydrochloride salt is generally soluble in water and DMSO.

  • Decontamination: Wipe the exterior of the stock bottle and the balance area with a damp paper towel (solvent-soaked) immediately after use. Dispose of the wipe as hazardous waste.

Emergency Response Logic

In the event of exposure or release, immediate, logical action is required to mitigate harm.[4][5][6][7][8][9]

Exposure & Spill Response Workflow

SpillResponse Start Incident Detected TypeCheck Identify Incident Type Start->TypeCheck PersonalExposure Personal Exposure TypeCheck->PersonalExposure Contact Spill Chemical Spill TypeCheck->Spill Release SkinEye Skin/Eye Contact PersonalExposure->SkinEye Containment Evacuate Area & Secure Ventilation Spill->Containment Flush Flush with Water (15 Minutes) SkinEye->Flush Yes Inhalation Inhalation SkinEye->Inhalation No Medical Seek Medical Attention (Bring SDS) Flush->Medical FreshAir Move to Fresh Air Support Breathing Inhalation->FreshAir Yes FreshAir->Medical PPE_Check Don PPE: Double Gloves, Goggles, Resp Protection Containment->PPE_Check Cleanup Wet Sweep/Absorb (Avoid Dust Generation) PPE_Check->Cleanup Disposal Place in Hazardous Waste Container Cleanup->Disposal

Figure 1: Decision logic for immediate response to accidental exposure or laboratory spills of piperazine derivatives.

Disposal & Waste Management

Disposal must comply with local environmental regulations (e.g., RCRA in the US).

  • Solid Waste: Collect contaminated wipes, gloves, and weighing boats in a dedicated "Hazardous Solid Waste" container.

  • Liquid Waste: Solutions containing 1-(2-Chlorophenyl)piperazine should be segregated into "Halogenated Organic Waste" streams due to the chlorine substituent.

  • Destruction Method: The preferred method of disposal is incineration equipped with an afterburner and scrubber to neutralize nitrogen oxides and hydrogen chloride gas generated during combustion [4].

    • Do not dispose of down the drain.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Piperazine - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved February 26, 2026, from [Link]

  • PubChem. (2025).[2] 1-(2-Chlorophenyl)piperazine Laboratory Chemical Safety Summary (LCSS). National Library of Medicine. Retrieved February 26, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorophenyl)piperazine hydrate hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorophenyl)piperazine hydrate hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.